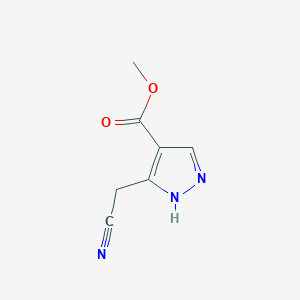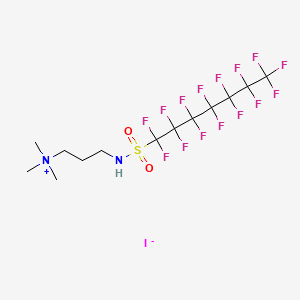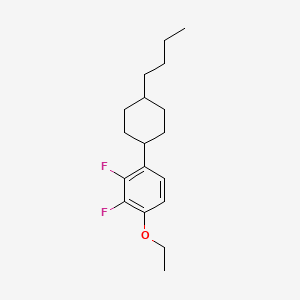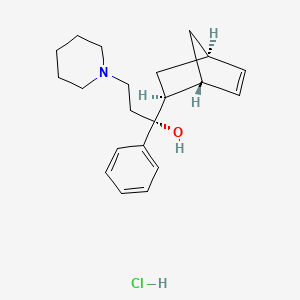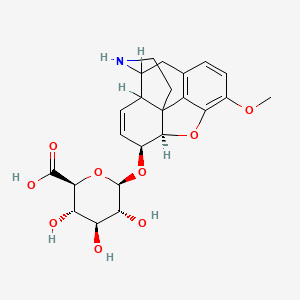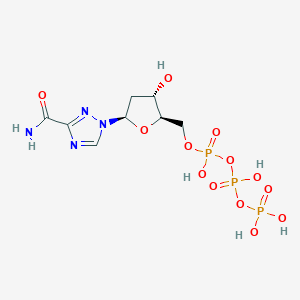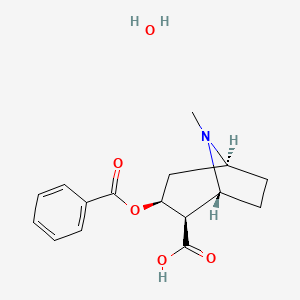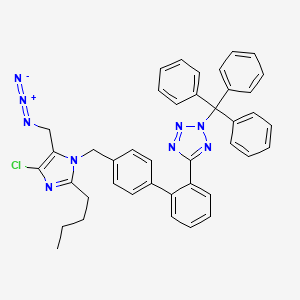
5-Hydroxy-2-methoxyphenethanolamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Hydroxy-2-methoxyphenethanolamine is an organic compound that belongs to the class of phenethylamines. This compound is characterized by the presence of a hydroxyl group, a methoxy group, and an ethanolamine side chain attached to a benzene ring. Phenethylamines are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methoxyphenethanolamine can be achieved through several methods. One common approach involves the hydroxymethylation of phenols. This method uses paraformaldehyde in the presence of water, hydrochloric acid, and acetic acid as reagents . The reaction is typically carried out at room temperature or slightly elevated temperatures to achieve the desired product.
Another method involves the reduction of precursor aldehydes using sodium borohydride. This approach is regiospecific and provides good yields of the desired hydroxymethyl derivatives .
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroxymethylation reactions using eco-friendly methods. The use of water as a solvent and the avoidance of toxic metal catalysts are preferred to ensure environmental sustainability .
Analyse Chemischer Reaktionen
Types of Reactions
5-Hydroxy-2-methoxyphenethanolamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents and nucleophiles are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce more saturated alcohols.
Wissenschaftliche Forschungsanwendungen
5-Hydroxy-2-methoxyphenethanolamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Wirkmechanismus
The mechanism of action of 5-Hydroxy-2-methoxyphenethanolamine involves its interaction with specific molecular targets, such as receptors and enzymes. It may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific biological context and the concentration of the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenethylamine: A simple phenethylamine without the hydroxyl and methoxy groups.
2-Hydroxyphenethylamine: Similar structure but lacks the methoxy group.
3-Methoxyphenethylamine: Similar structure but lacks the hydroxyl group.
Uniqueness
5-Hydroxy-2-methoxyphenethanolamine is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct chemical and biological properties. These functional groups influence its reactivity and interaction with biological targets, making it a compound of interest in various research fields .
Eigenschaften
CAS-Nummer |
54942-64-2 |
|---|---|
Molekularformel |
C9H13NO3 |
Molekulargewicht |
183.20 g/mol |
IUPAC-Name |
3-(2-amino-1-hydroxyethyl)-4-methoxyphenol |
InChI |
InChI=1S/C9H13NO3/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4,8,11-12H,5,10H2,1H3 |
InChI-Schlüssel |
JAXVBWDSZNVFNU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)O)C(CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


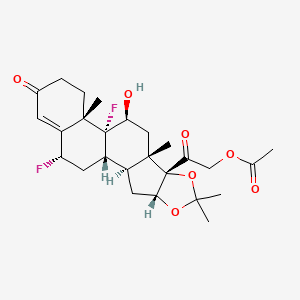

![(2E)-2-[(10R,13S)-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-ylidene]propanoic acid](/img/structure/B13419042.png)
